molecular formula C9H7Br2ClO B13848916 2,2-Dibromo-1-(3-chlorophenyl)propan-1-one

2,2-Dibromo-1-(3-chlorophenyl)propan-1-one

Cat. No.: B13848916
M. Wt: 326.41 g/mol
InChI Key: QUERXRKOSMDGLY-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(3-chlorophenyl)propan-1-one is a chemical compound with the molecular formula C9H7Br2ClO. It is known for its use in various chemical reactions and industrial applications. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromo-1-(3-chlorophenyl)propan-1-one can be synthesized through the bromination of 1-(3-chlorophenyl)propan-1-one. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure the selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(3-chlorophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dibromo-1-(3-chlorophenyl)propan-1-one is utilized in several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Studied for its potential use in drug development and as a reference standard in pharmaceutical research.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(3-chlorophenyl)propan-1-one involves its interaction with various molecular targets. The bromine and chlorine atoms in the compound can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dibromo-1-(3-chlorophenyl)propan-1-one is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and complex molecules .

Properties

Molecular Formula

C9H7Br2ClO

Molecular Weight

326.41 g/mol

IUPAC Name

2,2-dibromo-1-(3-chlorophenyl)propan-1-one

InChI

InChI=1S/C9H7Br2ClO/c1-9(10,11)8(13)6-3-2-4-7(12)5-6/h2-5H,1H3

InChI Key

QUERXRKOSMDGLY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)(Br)Br

Origin of Product

United States

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